molecular formula C20H21FN4O3 B2842138 4-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-(2-fluorobenzyl)-6,7,8,9-tetrahydropyrimido[1,6-a]azepine-1,3(2H,5H)-dione CAS No. 2061679-24-9

4-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-(2-fluorobenzyl)-6,7,8,9-tetrahydropyrimido[1,6-a]azepine-1,3(2H,5H)-dione

Cat. No. B2842138
CAS RN: 2061679-24-9
M. Wt: 384.411
InChI Key: CWXADQGJYGVMBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-(2-fluorobenzyl)-6,7,8,9-tetrahydropyrimido[1,6-a]azepine-1,3(2H,5H)-dione is a useful research compound. Its molecular formula is C20H21FN4O3 and its molecular weight is 384.411. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterisation

Research on the synthesis and spectral characterisation of derivatives such as 1,2,4-Triazol-3-yl, 1,3,4-oxadiazol-2-yl, and 1H-pyrazol-4-yl highlights the importance of these compounds in the development of new pharmaceuticals and materials. These studies involve the preparation of various derivatives through reactions with electrophilic reagents, showcasing the versatility and potential for customization of these compounds for specific scientific and industrial applications (Mahmoud et al., 2012).

Potential Applications

The research extends to the exploration of new synthetic methods and the potential biological activities of these compounds. For instance, studies have shown the synthesis of new bioactive compounds of Pyrazino[2,3-e][1,3] Oxazepines and Pyrazino[2,3-e][1,3] Diazepines bearing 1,3,4-Oxadiazole moieties, indicating their potential in medicinal chemistry for antimicrobial and anticancer applications (Ayyash et al., 2021).

Mechanistic Investigations

Additionally, the synthesis and applications of labeled compounds for mechanistic investigations provide valuable tools for understanding the underlying reactions and pathways involved in the bioactivity of these molecules. This research can lead to the development of more effective drugs and materials by elucidating the mechanisms of action at the molecular level (Sako et al., 2000).

properties

IUPAC Name

4-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-[(2-fluorophenyl)methyl]-6,7,8,9-tetrahydro-5H-pyrimido[1,6-a]azepine-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN4O3/c1-2-16-22-18(23-28-16)17-15-10-4-3-7-11-24(15)20(27)25(19(17)26)12-13-8-5-6-9-14(13)21/h5-6,8-9H,2-4,7,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWXADQGJYGVMBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NO1)C2=C3CCCCCN3C(=O)N(C2=O)CC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-(2-fluorobenzyl)-6,7,8,9-tetrahydropyrimido[1,6-a]azepine-1,3(2H,5H)-dione

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